methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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Overview
Description
The compound contains a benzoxazinone ring, which is a type of heterocyclic compound. It also has a trimethoxybenzoyl group attached to it. These types of compounds are often found in natural products and can have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazinone ring and the trimethoxybenzoyl group. The presence of the oxygen atoms in the ring and the methoxy groups could lead to interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups (like the carbonyl group and the methoxy groups) would influence properties like its solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate and its derivatives demonstrate potent antimicrobial and antioxidant activities. A study by Sonia et al. (2013) synthesized compounds related to this chemical and found them effective against various microbial strains and in antioxidant studies (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Antibacterial Activity
Kadian et al. (2012) synthesized analogues of this compound and tested them for antibacterial activity. They discovered that certain derivatives showed good activity against bacterial strains like K.pneumonea and E. faecalis (Kadian, Maste, & Bhat, 2012).
COX-2 Inhibitory Activity
Research has shown that some derivatives of methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate may have COX-2 (Cyclooxygenase) inhibitory activity. This is particularly relevant in the context of anti-inflammatory agents. Reddy et al. (2008) synthesized derivatives and found notable COX-2 inhibitory activity (Reddy & Rao, 2008).
Lipase-Catalyzed Resolution Studies
Prasad et al. (2006) conducted lipase-catalyzed resolution studies on derivatives of this compound, demonstrating its potential in stereoselective synthesis and biocatalytic applications (Prasad, Mukherjee, Sharma, Rastogi, Mangalam, Jha, Olsen, & Patkar, 2006).
Nematocidal Activity
Wang et al. (2021) identified compounds related to methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate in the fruiting bodies of Ramaria stricta. These compounds exhibited notable nematocidal activity, indicating potential applications in agricultural and environmental sciences (Wang, Ma, Kong, Xie, Zhou, Dai, Kalscheuer, Wu, & Zhao, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[4-(3,4,5-trimethoxybenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-25-17-9-13(10-18(26-2)20(17)28-4)21(24)22-14(11-19(23)27-3)12-29-16-8-6-5-7-15(16)22/h5-10,14H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABMXWLBKJBZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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